5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a thiazole ring The presence of these rings makes it an interesting compound for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a thiazole derivative under specific conditions. For instance, a mixture of dimethylsulfoxide (DMSO) and water can be used as the solvent, with palladium acetate as the catalyst and potassium acetate as the base. The reaction is carried out at elevated temperatures, around 80°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-methanol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds share the thiazole ring and have similar biological activities.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar in structure but with a quinazoline ring instead of a thiazole ring.
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7NO3S |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3S/c1-12-9-4-8(14-10-9)7-3-2-6(5-11)13-7/h2-5H,1H3 |
InChI Key |
WRGHYIXRHRVEEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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